molecular formula C8H12O4S B2569383 (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2089246-26-2

(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2569383
CAS No.: 2089246-26-2
M. Wt: 204.24
InChI Key: UTQDPFJBVRHRES-POBXSPIYSA-N
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Description

(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[321]octane-3-carboxylic acid is a bicyclic compound containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves the construction of the bicyclic core followed by the introduction of functional groups. One common approach is the cyclization of a suitable precursor containing the necessary stereochemical information. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[321]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid may be explored for its potential as a drug candidate. Its unique structure and reactivity could lead to the development of new pharmaceuticals with specific targets and mechanisms of action.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of sulfur and oxygen atoms in its bicyclic structure. This distinct feature differentiates it from other similar compounds and contributes to its unique reactivity and potential applications. The specific stereochemistry of this compound also plays a crucial role in its interactions and properties.

Properties

IUPAC Name

(1S,5R)-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-8(10)5-3-6-1-2-7(4-5)13(6,11)12/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDPFJBVRHRES-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089246-26-2
Record name rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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